molecular formula C9H10N2O4S2 B11716468 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid

Cat. No.: B11716468
M. Wt: 274.3 g/mol
InChI Key: DABJAVOLGBYDCU-UHFFFAOYSA-N
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Description

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid is a nitroaromatic compound featuring a disulfide (-S-S-) bridge connecting a 5-nitropyridin-2-yl group to a butanoic acid chain. The disulfide linkage may enable reversible bond cleavage under reducing conditions, making it relevant in drug delivery or dynamic covalent chemistry. While specific studies on this compound are absent in the provided evidence, structural analogs and substituent effects can be inferred from related butanoic acid derivatives .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[(5-nitropyridin-2-yl)disulfanyl]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S2/c12-9(13)2-1-5-16-17-8-4-3-7(6-10-8)11(14)15/h3-4,6H,1-2,5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DABJAVOLGBYDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1[N+](=O)[O-])SSCCCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidative Coupling of Thiol Precursors

This method involves the oxidation of two thiol-containing intermediates—5-nitropyridine-2-thiol and 4-mercaptobutanoic acid—to form the disulfide bond. Air or chemical oxidants such as hydrogen peroxide (H2O2H_2O_2) or iodine (I2I_2) facilitate this reaction. For example, in analogous disulfide syntheses, thiols are dissolved in polar aprotic solvents like dimethyl sulfoxide (DMSO) and stirred under oxidative conditions.

Nucleophilic Substitution with Disulfide Reagents

An alternative approach employs halogenated pyridine derivatives (e.g., 2-chloro-5-nitropyridine) reacting with pre-formed disulfide reagents. For instance, 4,4'-dithiodibutanoic acid could serve as a disulfide donor, enabling nucleophilic aromatic substitution (SNAr) at the pyridine’s 2-position. This method mirrors the coupling of 2-bromo-5-nitropyridine with piperazine derivatives, where potassium carbonate (K2CO3K_2CO_3) in DMSO at elevated temperatures (50–80°C) drives the reaction.

Detailed Preparation Methods

Method A: Oxidative Coupling via Thiol Intermediates

Step 1: Synthesis of 5-Nitropyridine-2-thiol
Nitration of pyridine-2-thiol using a mixture of nitric acid (HNO3HNO_3) and sulfuric acid (H2SO4H_2SO_4) at 0–5°C yields 5-nitropyridine-2-thiol. The nitro group directs electrophilic substitution to the 5-position, while the thiol group remains intact.

Step 2: Coupling with 4-Mercaptobutanoic Acid
Equimolar amounts of 5-nitropyridine-2-thiol and 4-mercaptobutanoic acid are dissolved in DMSO, and H2O2H_2O_2 (30%) is added dropwise at room temperature. The reaction mixture is stirred for 12–24 hours, followed by dilution with water to precipitate the product.

Step 3: Purification
Crude product is purified via recrystallization from ethanol/water or column chromatography (silica gel, ethyl acetate/hexane gradient).

ParameterCondition
SolventDMSO
OxidantH2O2H_2O_2 (30%)
Temperature25°C
Yield~65% (estimated)

Method B: Disulfide Exchange with Halopyridine Derivatives

Step 1: Preparation of 4,4'-Dithiodibutanoic Acid
4-Mercaptobutanoic acid is oxidized with iodine in methanol to form the disulfide.

Step 2: Coupling with 2-Chloro-5-nitropyridine
4,4'-Dithiodibutanoic acid reacts with 2-chloro-5-nitropyridine in the presence of K2CO3K_2CO_3 and tetrabutylammonium iodide (TBAI) in DMSO at 50°C for 3 hours. The chloride substituent is displaced by the disulfide nucleophile.

ParameterCondition
CatalystTBAI (0.05 eq)
BaseK2CO3K_2CO_3 (1.1 eq)
SolventDMSO
Temperature50°C
Yield~70% (estimated)

Optimization of Reaction Conditions

Solvent Selection

Polar aprotic solvents like DMSO enhance nucleophilicity and stabilize intermediates, while dimethylformamide (DMF) improves solubility for nitroaromatics.

Catalytic Systems

Transition-metal catalysts, such as palladium (PdPd) or copper (CuCu), have been explored for C–S bond formation in analogous reactions. For example, Pd(OAc)2Pd(OAc)_2 with 1,1'-bis(diphenylphosphino)ferrocene (dppf) accelerates coupling between aryl halides and thiols.

Temperature and Time

Elevated temperatures (50–80°C) reduce reaction times from 24 hours to 3–5 hours, though excessive heat may degrade the disulfide bond.

Challenges and Mitigation Strategies

Nitro Group Reactivity

The electron-withdrawing nitro group deactivates the pyridine ring, necessitating vigorous conditions for nucleophilic substitution. Microwave-assisted synthesis (150°C, 15 minutes) has been employed to overcome this barrier in related compounds.

Disulfide Bond Stability

Acidic or reducing conditions may cleave the disulfide bond. Purification under inert atmospheres and avoidance of thiol-containing reagents are critical.

Byproduct Formation

Ortho-substitution byproducts can arise during nitration. Regioselective nitration protocols using mixed acids (HNO3/H2SO4HNO_3/H_2SO_4) at controlled temperatures minimize this issue.

Comparative Analysis of Methods

MethodAdvantagesLimitations
Oxidative CouplingHigh atom economy; minimal byproductsRequires stable thiol precursors
Disulfide ExchangeTolerates electron-deficient aryl halidesMulti-step synthesis of disulfide reagents

Chemical Reactions Analysis

Types of Reactions

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by:

  • Chemical Formula : C₉H₉N₂O₂S₂
  • CAS Number : 663598-78-5
  • Functional Groups : Contains a nitro group attached to a pyridine ring, a disulfide bond, and a butanoic acid moiety.

Chemistry

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid serves as a building block in the synthesis of more complex molecules. It can be utilized in the development of new materials and specialty chemicals due to its unique disulfide bond properties.

Biology

The compound is employed in the study of disulfide bond formation and reduction in proteins. Its ability to interact with disulfide bonds allows researchers to investigate protein folding, stability, and function. This interaction is crucial for understanding various biological processes and diseases related to protein misfolding.

Medicine

In the medical field, this compound is being investigated for its potential use in drug development. Its mechanism of action involves the cleavage or formation of disulfide bonds in proteins, which can influence drug efficacy and targeting mechanisms. This property makes it valuable for designing therapeutics that require precise modulation of protein interactions.

Industry

The compound finds applications in the production of specialty chemicals and materials. Its unique properties can be harnessed for creating innovative products in various industrial sectors.

Case Study 1: Protein Folding Studies

Research has demonstrated that compounds similar to this compound can significantly impact protein folding pathways. In experiments involving model proteins, the compound was shown to stabilize certain conformations while destabilizing others, thus providing insights into the folding mechanisms that are vital for proper cellular function.

Case Study 2: Drug Development

A study focusing on antibody-drug conjugates explored the use of this compound as a linker molecule. The results indicated that this compound could effectively enhance the therapeutic index of conjugated drugs by modulating their release rates through controlled disulfide bond cleavage.

Mechanism of Action

The mechanism of action of 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid involves its ability to interact with disulfide bonds in proteins. The compound can undergo redox reactions, leading to the cleavage or formation of disulfide bonds, thereby affecting protein structure and function. This property makes it valuable in studying protein folding and stability .

Comparison with Similar Compounds

Structural Differences :

  • Substituent: 2-formylphenoxy (electron-withdrawing formyl group on phenoxy) vs. 5-nitropyridinyl disulfide.
  • Functional Groups : Ether (-O-) linkage vs. disulfide (-S-S-).
Property 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic Acid (Estimated) 4-(2-Formylphenoxy)butanoic Acid
Molecular Weight ~300–350 g/mol 208.21 g/mol
Aromatic System Pyridine (nitro-substituted) Benzene (formyl-substituted)
Key Reactivity Redox-sensitive disulfide; nitro group Aldehyde (formyl) for nucleophilic addition
Computational Data Not available Optimized DFT-B3LYP geometry; HOMO/LUMO

Implications :

  • The nitro-pyridine group in the target compound may enhance acidity compared to the formylphenoxy analog due to stronger electron withdrawal.
  • The disulfide bridge offers reversible bond cleavage, unlike the stable ether linkage in 4-(2-formylphenoxy)butanoic acid.

Comparison with 4-(1-Adamantyl)butanoic Acid

Structural Differences :

  • Substituent : Bulky adamantyl (tricyclic hydrocarbon) vs. nitro-pyridinyl disulfide.
Property This compound 4-(1-Adamantyl)butanoic Acid
Molecular Weight ~300–350 g/mol 222.32 g/mol
Solubility Likely polar (nitro/disulfide groups) Hydrophobic (adamantyl)
Steric Effects Moderate (planar pyridine) High (bulky adamantyl)

Implications :

  • The adamantyl group in 4-(1-adamantyl)butanoic acid reduces solubility in aqueous media, whereas the nitro and disulfide groups in the target compound may enhance polarity.
  • Adamantyl’s rigidity contrasts with the conformational flexibility of the disulfide-linked pyridine.

Comparison with Thiazolidinone Derivatives ()

Structural Analog: 4-(5-(2-Nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl)butanoic acid (MW: 352.39 g/mol) .

Property This compound Thiazolidinone Derivative
Aromatic System Pyridine Benzene (nitro-substituted)
Functional Groups Disulfide, nitro, carboxylic acid Thiazolidinone, thioxo, nitro
Potential Applications Dynamic covalent chemistry, drug delivery Antimicrobial, enzyme inhibition

Implications :

  • Both compounds feature nitro groups, but the thiazolidinone derivative’s heterocyclic ring may enhance binding to biological targets (e.g., enzymes).
  • The disulfide in the target compound offers unique redox-responsive behavior absent in the thiazolidinone analog.

Biological Activity

4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid, a compound featuring a disulfide linkage and a nitropyridine moiety, has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C9H10N2O4S2\text{C}_9\text{H}_{10}\text{N}_2\text{O}_4\text{S}_2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including proteins involved in cellular signaling and apoptosis. The presence of the nitropyridine group may enhance its reactivity and ability to form adducts with biomolecules.

Potential Mechanisms Include:

  • Inhibition of Protein Kinases : The compound may inhibit specific kinases involved in cancer cell proliferation.
  • Induction of Apoptosis : By modulating apoptotic pathways, it can promote cell death in cancerous cells.
  • Antioxidant Activity : The disulfide bond may contribute to antioxidant properties, scavenging free radicals.

Biological Activity Data

Activity Description Reference
CytotoxicityExhibits selective cytotoxicity against various cancer cell lines.
Antioxidant PropertiesDemonstrates significant antioxidant capacity in vitro.
Mechanism of ActionInhibits specific signaling pathways linked to tumor growth.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study investigated the cytotoxic effects of this compound on human breast cancer cell lines (MCF-7). The compound was found to induce apoptosis through the activation of caspase pathways, leading to increased cell death compared to untreated controls.

Case Study 2: Antioxidant Activity

In another study, the compound was tested for its antioxidant properties using DPPH radical scavenging assays. Results indicated that it significantly reduced DPPH levels, suggesting effective free radical scavenging capabilities.

Research Findings

Recent research highlights the potential therapeutic applications of this compound in treating various conditions:

  • Cancer Therapy : Its ability to induce apoptosis in cancer cells positions it as a candidate for further development as an anticancer agent.
  • Inflammatory Diseases : The antioxidant properties may also provide benefits in inflammatory conditions by reducing oxidative stress.

Q & A

Q. What are the primary synthetic routes for 4-((5-Nitropyridin-2-yl)disulfanyl)butanoic acid, and what analytical methods validate its purity?

Answer: The synthesis typically involves:

  • Step 1: Formation of the disulfide bond between 5-nitropyridine-2-thiol and a thiol-containing butanoic acid derivative under oxidative conditions (e.g., using H2O2 or I2) .
  • Step 2: Purification via recrystallization or column chromatography.
    Validation:
  • Purity: HPLC (C18 column, UV detection at 254 nm) with retention time comparison to standards .
  • Structural confirmation: <sup>1</sup>H/<sup>13</sup>C NMR (DMSO-d6) for characteristic peaks: δ 8.5–9.0 ppm (pyridyl protons), δ 2.5–3.5 ppm (disulfide-CH2), and δ 12.5 ppm (carboxylic acid proton) .

Q. How does the disulfide bond in this compound influence its stability under physiological conditions?

Answer: The disulfide bond confers redox sensitivity:

  • Stability: Stable in neutral buffers (pH 7.4, 25°C) but cleaves under reducing conditions (e.g., 1–10 mM glutathione, mimicking intracellular environments) .
  • Experimental validation: Incubate the compound in PBS vs. PBS + 5 mM DTT; monitor degradation via LC-MS over 24 hours. The disappearance of the parent ion (m/z 451.45) and emergence of fragments (m/z 227.2 for 5-nitropyridin-2-thiol) confirm cleavage .

Q. What are the key applications of this compound in academic research?

Answer:

  • Antibody-Drug Conjugates (ADCs): Serves as a bis-sulfone linker for conjugating cytotoxic payloads to antibodies via thiol-maleimide chemistry. The disulfide enables controlled payload release in target cells .
  • Redox-responsive drug delivery: Used in nanoparticles or prodrugs for site-specific activation in cancer research .

Advanced Research Questions

Q. How can researchers optimize the conjugation efficiency of this compound in ADC synthesis?

Answer: Methodological steps:

Antibody reduction: Treat antibodies with tris(2-carboxyethyl)phosphine (TCEP) to generate free thiols (4–8 per antibody).

Linker-to-antibody ratio (LAR): Optimize molar excess (e.g., 10:1 linker:antibody) to balance conjugation efficiency and aggregation.

Analytical QC:

  • SEC-HPLC to monitor aggregate formation.
  • HIC-HPLC to quantify drug-antibody ratio (DAR) .
    Common pitfalls: Over-reduction of antibodies (>8 thiols/antibody) leads to instability; use Ellman’s assay to quantify free thiols pre-conjugation .

Q. What strategies address batch-to-batch variability in disulfide bond formation during synthesis?

Answer:

  • Control oxidation conditions: Use stoichiometric I2 instead of H2O2 for reproducible disulfide yields .
  • Quality metrics:
    • Titration of free thiols (Ellman’s reagent) to confirm complete oxidation.
    • HPLC-MS to detect residual thiol-containing intermediates (e.g., m/z 154.1 for unreacted 5-nitropyridin-2-thiol) .

Q. How does the nitro group on the pyridine ring affect the compound’s electronic properties and reactivity?

Answer:

  • Electron-withdrawing effect: The nitro group (-NO2) increases the electrophilicity of the pyridine ring, enhancing reactivity in nucleophilic aromatic substitution (e.g., with thiols) .
  • Experimental analysis:
    • DFT calculations (Gaussian 16, B3LYP/6-31G*) to map electron density.
    • UV-Vis spectroscopy: Compare λmax shifts with/without nitro substitution (e.g., 320 nm vs. 280 nm for non-nitrated analogs) .

Q. What are the challenges in quantifying this compound in biological matrices, and how can they be mitigated?

Answer: Challenges:

  • Low abundance in plasma due to rapid disulfide cleavage.
  • Matrix interference from proteins/thiols.
    Solutions:
  • Sample preparation: Pre-treat plasma with iodoacetamide to alkylate free thiols, stabilizing the compound .
  • LC-MS/MS method:
    • Column: Zorbax SB-C18 (2.1 × 50 mm, 3.5 µm).
    • Mobile phase: 0.1% formic acid in H2O (A) and acetonitrile (B).
    • MRM transition: m/z 451.45 → 227.2 (CE 25 eV) .

Q. How do structural analogs (e.g., NO2-SPP) compare in terms of linker stability and payload release kinetics?

Answer:

  • NO2-SPP (CAS 663598-61-6): Contains a pentanoate spacer, offering longer t1/2 in plasma (~6 hours vs. ~3 hours for the butanoic acid variant) due to reduced steric hindrance .
  • Payload release assay: Incubate ADCs with 10 mM glutathione (pH 5.0, 37°C); quantify released payload (e.g., MMAE) via LC-MS. NO2-SPP shows ~80% release at 24 hours vs. ~60% for the butanoic acid variant .

Q. Table 1. Stability of this compound in Buffers

ConditionpHt1/2 (h)Degradation Products Detected
PBS7.4>48None
PBS + 5 mM DTT7.42.55-Nitropyridin-2-thiol
Acetate buffer5.012Partial hydrolysis
Data derived from .

Q. Table 2. Comparison of ADC Linkers

LinkerCASDAR RangePlasma Stability (t1/2)
This compound868077-44-52–43 hours
NO2-SPP663598-61-63–66 hours
Data compiled from .

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